molecular formula C17H16O4S B2924643 9,10-Dimethoxy-2-(methylsulfonyl)anthracene CAS No. 2096987-93-6

9,10-Dimethoxy-2-(methylsulfonyl)anthracene

Cat. No.: B2924643
CAS No.: 2096987-93-6
M. Wt: 316.37
InChI Key: QOCRNKWFLNIAQY-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-2-(methylsulfonyl)anthracene is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. This particular compound is characterized by the presence of methoxy groups at the 9 and 10 positions and a methylsulfonyl group at the 2 position on the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Methoxylation: Anthracene is first subjected to methoxylation to introduce methoxy groups at the 9 and 10 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.

    Sulfonylation: The methoxylated anthracene is then treated with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group at the 2 position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-2-(methylsulfonyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene involves its interaction with molecular targets through its functional groups. The methoxy groups enhance its electron-donating properties, while the methylsulfonyl group can participate in sulfonation reactions. These interactions can affect the compound’s photophysical properties, making it useful in applications like OLEDs and photon upconversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dimethoxy-2-(methylsulfonyl)anthracene is unique due to the combination of methoxy and methylsulfonyl groups, which enhance its reactivity and photophysical properties. This makes it particularly useful in advanced applications like organic electronics and photochemistry .

Properties

IUPAC Name

9,10-dimethoxy-2-methylsulfonylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-20-16-12-6-4-5-7-13(12)17(21-2)15-10-11(22(3,18)19)8-9-14(15)16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCRNKWFLNIAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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